molecular formula H83O40PW12 B1220900 12-Wolframophosphoric acid CAS No. 1343-93-7

12-Wolframophosphoric acid

Cat. No. B1220900
CAS RN: 1343-93-7
M. Wt: 2961 g/mol
InChI Key: BCTWNMTZAXVEJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 12-Wolframophosphoric acid typically involves the acidification of aqueous solutions containing tungstate and phosphate ions. The conditions under which synthesis occurs, such as pH, temperature, and concentration of reactants, are crucial for the formation of the Keggin structure. Precise control over these parameters ensures the successful synthesis of 12-Wolframophosphoric acid with high purity and desired properties.

Molecular Structure Analysis

The molecular structure of 12-Wolframophosphoric acid is defined by the Keggin ion, a highly symmetrical, compact structure that contributes to its chemical and physical properties. The central tetrahedral PO4 unit is surrounded by twelve WO6 octahedra, forming a series of linked octahedra that create a spherical shape. This structure is responsible for the acid's high acidity and catalytic activity.

Chemical Reactions and Properties

12-Wolframophosphoric acid exhibits strong acidity, comparable to that of sulfuric acid, making it an effective catalyst in a variety of chemical reactions, such as hydration, dehydration, and isomerization. Its solid form acts as a heterogeneous catalyst, allowing for easy separation from reaction mixtures and reuse. The acid's unique structure also enables it to undergo reversible redox reactions, enhancing its utility in redox catalysis and electrochemistry.

Physical Properties Analysis

The physical properties of 12-Wolframophosphoric acid, including its solubility, melting point, and thermal stability, are influenced by its molecular structure. It is soluble in water and organic solvents, allowing for its application in various media. The compound's thermal stability makes it suitable for use in high-temperature processes.

Chemical Properties Analysis

Chemically, 12-Wolframophosphoric acid is characterized by its strong acidity and ability to act as an oxidizing agent. Its acid strength is attributed to the electron-withdrawing effect of the tungsten-oxygen framework, which stabilizes the dissociated proton. This property is exploited in acid-catalyzed reactions, where the acid serves as a proton donor.

For further detailed insights and scientific research references on 12-Wolframophosphoric acid, including its synthesis, structure, reactions, and properties, consider exploring the following sources:

  • Electrochemical study on modified microelectrodes with 12-Wolframophosphoric acid highlights its redox properties and stability in aqueous acidic media (Wang & Dong, 1996).
  • Investigation into the catalytic reactivity of 12-Wolframophosphoric acid and its comparison with 12-molybdosilicic acid through various analytical techniques (Rocchiccioli-Deltcheff et al., 1996).
  • A study on the characterization of 12-Wolframophosphoric acid supported on mesoporous silica MCM-41 and its catalytic performance, providing insights into its dispersion and acidity (Ahmed et al., 2013).

Scientific Research Applications

Catalysis and Chemical Reactions

12-Wolframophosphoric acid demonstrates significant potential in catalysis. Studies have explored its thermal behavior and catalytic reactivity, particularly in methanol oxidation, comparing it with 12-molybdosilicic acid. The acid shows a specific decomposition process, leading to mixed phases of materials like β- and α-MoO3. This decomposition is crucial in understanding its catalytic applications (Rocchiccioli-Deltcheff et al., 1996). Additionally, 12-Wolframophosphoric acid supported on mesoporous silica has been characterized for its acidity and catalytic activity in green chemistry processes, highlighting its potential in eco-friendly chemical reactions (Dias et al., 2003).

Material Science and Electrochemistry

In material science, the acid has been used to modify microelectrodes, enhancing their redox properties. This modification can significantly influence the electrode reaction processes and stability (Wang & Dong, 1996). Additionally, 12-Wolframophosphoric acid doped into materials like polybenzimidazole shows improved proton conductivity, beneficial for high-temperature fuel cell applications. This application is particularly relevant for advancing renewable energy technologies (Nguyen et al., 2017).

Mineral Processing and Hydrometallurgy

The acid's applications extend to mineral processing, specifically in the flotation of minerals like wolframite. It serves as an effective reagent in the separation process, influencing factors like flotation selectivity and recovery rates (Srinivas et al., 2004). Furthermore, in hydrometallurgy, it's used in pressure leaching of minerals, where its complexation capabilities are crucial for efficient metal extraction (Luo et al., 2021).

Analytical Chemistry

12-Wolframophosphoric acid is also valuable in analytical chemistry, specifically in differential pulse polarographic techniques for determining elements like orthophosphate in nonaqueous media. This showcases its utility in sensitive and precise analytical methods (Bazzi et al., 1986).

Future Directions

The future directions of 12-Wolframophosphoric acid research could involve improving the conversion and selectivity of the oxidative esterification of benzyl alcohol reaction . Effective ways to recover the initial activity is still a challenge to take full advantage of these materials .

properties

IUPAC Name

phosphane;tungsten;tetracontahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/40H2O.H3P.12W/h40*1H2;1H3;;;;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTWNMTZAXVEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.P.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H83O40PW12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928558
Record name Phosphane--tungsten--water (1/12/40)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2960.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Wolframophosphoric acid

CAS RN

1343-93-7
Record name Phosphotungstic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tungstate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, hydrogen (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphane--tungsten--water (1/12/40)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-wolframophosphoric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphotungstic acid reagent was prepared by refluxing a solution of 4 g sodium tungstate in 30 ml of H2O with 3.2 ml of 85% by weight orthophosphoric acid for 2 hours. The solution was then cooled to room temperature and diluted to 100 cc. Then 3.2 g of Li2SO4.H2O was added and mixed well. This liquid reagent material was incorporated into pods prepared as described in Example 1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Li2SO4.H2O
Quantity
3.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Lutsenko, M Mironyak, J Panchenko… - Chemistry & Chemical …, 2016 - irbis-nbuv.gov.ua
The interaction of organic cationic complex particle tannin-Ва2+ with heteropolyanion of Keggin structure РМо12О40 3-was investigated with the help of spectrophotometric method. …
Number of citations: 3 www.irbis-nbuv.gov.ua

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